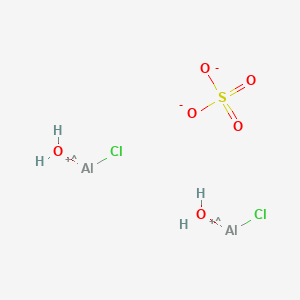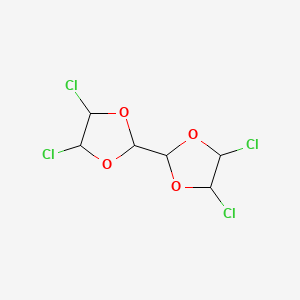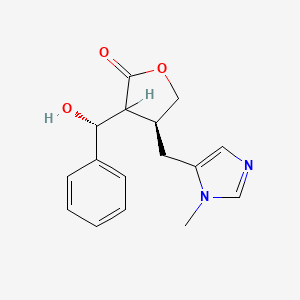
hydroxyaluminum(III) dichloride sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyaluminum chloride hydroxide sulfate is a chemical compound widely used in water treatment processes. It is known for its effectiveness as a coagulant and flocculant, which helps in removing impurities from water and wastewater. This compound is particularly valued for its ability to form larger flocs, making it easier to remove suspended solids and other contaminants from water .
Preparation Methods
Polyaluminum chloride hydroxide sulfate can be synthesized through various methods. One common method involves the reaction of aluminum hydroxide with hydrochloric acid and sulfuric acid. The process typically involves heating the mixture under controlled conditions to ensure the formation of the desired compound . Industrial production methods often involve the use of pressurized reactors to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Polyaluminum chloride hydroxide sulfate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable nature.
Substitution: This compound can undergo substitution reactions where chloride ions are replaced by other anions.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and aluminum hydroxide. The major products formed from these reactions are typically aluminum-based compounds and various salts .
Scientific Research Applications
Polyaluminum chloride hydroxide sulfate has a wide range of scientific research applications:
Water Treatment: It is extensively used in municipal and industrial water treatment plants to remove impurities and improve water quality.
Environmental Science: It is used in the treatment of wastewater and in the removal of natural organic matter from water sources.
Material Science: Research has explored its use in the synthesis of advanced materials due to its unique chemical properties.
Mechanism of Action
The primary mechanism by which polyaluminum chloride hydroxide sulfate exerts its effects is through coagulation. When added to water, it breaks down into positively charged ions that attract and bind to negatively charged particles, such as suspended solids and bacteria. These collisions form larger flocs that are heavier and settle out of the water more rapidly . This process involves charge neutralization, bridge-aggregation, precipitation, and sweep-flocculation .
Comparison with Similar Compounds
Polyaluminum chloride hydroxide sulfate is often compared with other coagulants such as aluminum sulfate (alum) and aluminum chlorohydrate. Here are some key differences:
Aluminum Sulfate (Alum): Alum is a crystalline compound that contains only one aluminum atom, whereas polyaluminum chloride hydroxide sulfate is a polymer with multiple aluminum atoms.
Aluminum Chlorohydrate: This compound has a lower aluminum content and higher water content compared to polyaluminum chloride hydroxide sulfate.
Similar compounds include:
- Aluminum Sulfate (Alum)
- Aluminum Chlorohydrate
- Polyaluminum Silicate Sulfate
Polyaluminum chloride hydroxide sulfate stands out due to its higher efficiency in forming larger flocs and its versatility in various applications.
Properties
Molecular Formula |
Al2Cl2H4O6S |
|---|---|
Molecular Weight |
256.96 g/mol |
InChI |
InChI=1S/2Al.2ClH.H2O4S.2H2O/c;;;;1-5(2,3)4;;/h;;2*1H;(H2,1,2,3,4);2*1H2/q2*+2;;;;;/p-4 |
InChI Key |
CFNCAUOHTDEYNR-UHFFFAOYSA-J |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Al+]Cl.[Al+]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)

![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)
![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)
